Peonidin 3-monoglucoside
Overview
Description
Peonidin 3-O-glucoside (chloride) is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red grapes, red onions, and purple corn . This compound is known for its dark red to purple color and is often used as a natural colorant in food and beverages . Its chemical formula is C22H23ClO11, and it has a molar mass of 498.86 g/mol .
Mechanism of Action
Target of Action
Peonidin 3-O-glucoside, an anthocyanin, primarily targets oxidative stress and inflammation in cells . It interacts with reactive oxygen species (ROS) and superoxide anions, which are key players in oxidative stress . It also interacts with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism .
Mode of Action
Peonidin 3-O-glucoside exerts its effects by inhibiting the excessive production of ROS and superoxide anions, thereby reducing oxidative stress . It also increases glutathione levels and enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) . Furthermore, it interacts with PPARα, possibly activating PPARα-mediated peroxisomal lipid oxidation .
Biochemical Pathways
Peonidin 3-O-glucoside affects several biochemical pathways. It upregulates transcription factor EB (TFEB)-mediated lysosomal function, which plays a crucial role in cellular clearance processes . It also activates the PPARα-mediated peroxisomal lipid oxidation pathway, which is essential for the breakdown of fatty acids .
Pharmacokinetics
Anthocyanins, in general, are known to be water-soluble and can undergo glycosylation, attaching a sugar moiety such as glucose, fructose, mannose, or other similar sugars . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of peonidin 3-O-glucoside results in significant reduction of lipid accumulation in cells, particularly in a nonalcoholic fatty liver disease (NAFLD) cell model . It also alleviates inflammation and improves the depletion of mitochondrial content and damage of the mitochondrial electron transfer chain developed concomitantly in the cell model . Moreover, it has been investigated for its potential to inhibit tumor cell growth and reduce metastasis of lung cancer cells .
Action Environment
The action of peonidin 3-O-glucoside can be influenced by various environmental factors. For instance, the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins This could potentially affect the compound’s efficacy and stability
Biochemical Analysis
Biochemical Properties
Peonidin 3-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exert antioxidant and anti-inflammatory activities . It can also inhibit tumor cell growth and reduce the metastasis of lung cancer cells . The compound has been studied for its potential in dye-sensitized solar cells (DSSCs), with research indicating that it has dye potential .
Cellular Effects
Peonidin 3-O-glucoside has significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipid accumulation in a nonalcoholic fatty liver disease (NAFLD) cell model . The compound also inhibits oxidative stress by reducing the excessive production of reactive oxygen species and superoxide anion, increasing glutathione levels, and enhancing the activities of SOD, GPX, and CAT .
Molecular Mechanism
The molecular mechanism of action of Peonidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to upregulate transcription factor EB (TFEB)-mediated lysosomal function and activate the peroxisome proliferator-activated receptor alpha (PPARα)-mediated peroxisomal lipid oxidation by interacting with PPARα .
Preparation Methods
Peonidin 3-O-glucoside (chloride) can be synthesized through several methods:
Extraction from Natural Sources: This method involves extracting the compound from plants such as purple corn and red grapes.
Chemical Synthesis: This involves the glycosylation of peonidin with glucose under acidic conditions to form peonidin 3-O-glucoside.
Industrial Production: Large-scale production often involves the use of biotechnological methods, including the use of genetically modified microorganisms to produce the compound in large quantities.
Chemical Reactions Analysis
Peonidin 3-O-glucoside (chloride) undergoes various chemical reactions:
Reduction: Reduction of peonidin 3-O-glucoside can lead to the formation of colorless leucoanthocyanidins.
Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: Major products include quinones, leucoanthocyanidins, and various substituted derivatives.
Scientific Research Applications
Peonidin 3-O-glucoside (chloride) has a wide range of scientific research applications:
Comparison with Similar Compounds
Peonidin 3-O-glucoside (chloride) is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
Cyanidin 3-O-glucoside: Another anthocyanin with similar antioxidant and anti-inflammatory properties.
Delphinidin 3-O-glucoside: Known for its strong antioxidant activity.
Pelargonidin 3-O-glucoside: Exhibits similar colorant properties but differs in its chemical structure.
Peonidin 3-O-glucoside (chloride) stands out due to its potent anti-cancer and anti-diabetic activities, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219119 | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-39-4 | |
Record name | Glucopeonidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peonidin 3-monoglucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peonidin 3-monoglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEONIDIN 3-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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